molecular formula C30H25N5O3S2 B14136412 (2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 956362-88-2

(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B14136412
CAS No.: 956362-88-2
M. Wt: 567.7 g/mol
InChI Key: REGKEOAJQRSPRD-DIBXZPPDSA-N
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Description

The compound (2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and thiazolobenzimidazole rings. These core structures are then functionalized with various substituents, including the phenyl and piperidinylsulfonyl groups. The final step involves the formation of the (2Z)-methylidene linkage, which is achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction reactions can be used to modify specific parts of the molecule, such as reducing the pyrazole ring.

    Substitution: The phenyl and piperidinylsulfonyl groups can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can be compared with other compounds that have similar core structures or functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile tool in scientific research.

Properties

CAS No.

956362-88-2

Molecular Formula

C30H25N5O3S2

Molecular Weight

567.7 g/mol

IUPAC Name

(2Z)-2-[[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C30H25N5O3S2/c36-29-27(39-30-31-25-14-5-6-15-26(25)35(29)30)19-22-20-34(23-11-3-1-4-12-23)32-28(22)21-10-9-13-24(18-21)40(37,38)33-16-7-2-8-17-33/h1,3-6,9-15,18-20H,2,7-8,16-17H2/b27-19-

InChI Key

REGKEOAJQRSPRD-DIBXZPPDSA-N

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4)C7=CC=CC=C7

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=C4C(=O)N5C6=CC=CC=C6N=C5S4)C7=CC=CC=C7

Origin of Product

United States

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